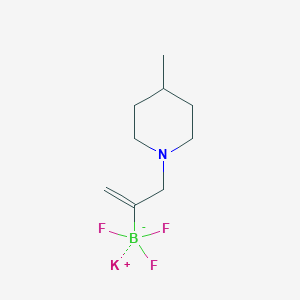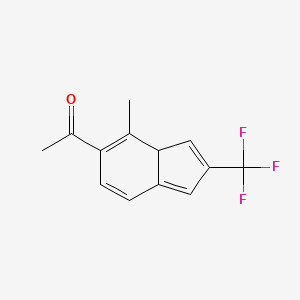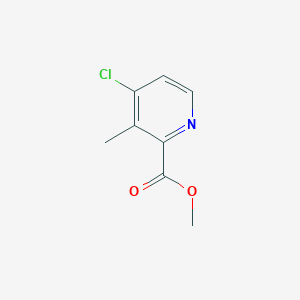
Dimethoxybis(perfluorotolyl)silane
Vue d'ensemble
Description
Dimethoxybis(perfluorotolyl)silane is a chemical compound with the molecular formula C16H6F14O2Si. It is similar to Diethoxybis(4-perfluorotolyl)silane, which is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of sila-benzoazoles, which are silicon-containing compounds, has been achieved through hydrosilylation and rearrangement cascade reaction of benzoazoles and commercially available silanes . Another study discussed the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane . Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane .
Molecular Structure Analysis
The molecular structure of Dimethoxybis(perfluorotolyl)silane is complex, with a heavy atom count of 35 . The molecule has a topological polar surface area of 18.5 Ų . The exact mass and monoisotopic mass of the molecule are both 552.0226504 g/mol .
Chemical Reactions Analysis
Silanes, including Dimethoxybis(perfluorotolyl)silane, are often used as an alternative to toxic reducing agents . They have their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethoxybis(perfluorotolyl)silane include a molecular weight of 552.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 .
Applications De Recherche Scientifique
Mineral and Filler Treatment in Polymers
This compound is used to treat minerals and fillers in polymers to improve their processing, performance, and durability . The treatment enhances adhesion between the mineral and the polymer, improves wet-out and dispersion of the mineral in the polymer, and can even make the filler a reinforcing additive. This is particularly important in plastics and rubber applications, including tires.
Surface Modification for Polymer Composites
Silane coupling agents like Dimethoxybis(perfluorotolyl)silane are crucial for modifying the surface of polymer composites . They improve the interfacial adhesive strength, which is vital for multi-materialization. The modification process is environmentally friendly and enhances mechanical, physical, swelling, and dynamic viscoelastic properties.
Catalysis in Organic Synthesis
The Lewis acidity of silanes can be tuned using perfluorinated aryl groups, making compounds like Dimethoxybis(perfluorotolyl)silane valuable as catalysts in organic synthesis . They can activate hard substrates and facilitate the fragmentation of oligo ethers, which is essential for developing new synthetic pathways.
Proteomics Research
In proteomics, this compound is utilized for its ability to interact with proteins and other biological molecules . It can be used to modify surfaces or as a reagent in the study of protein interactions and functions.
Advanced Battery Science and Technology
The compound’s unique properties are leveraged in the development of advanced battery technologies . It can be used to modify electrode surfaces or as a component in the electrolyte to improve battery performance and longevity.
Environmental Degradation and Processing of Polymers
Dimethoxybis(perfluorotolyl)silane plays a role in the environmental degradation process of polymers . It can be used to create materials that are more resistant to degradation or to study the degradation pathways of various polymers.
Nanoparticle Synthesis and Modification
The compound is used in the synthesis and modification of nanoparticles . It provides a way to introduce functional groups onto the surfaces of particles, which can be used in various applications, including drug delivery and diagnostic tools.
Coatings and Adhesives
Lastly, Dimethoxybis(perfluorotolyl)silane is used in the formulation of coatings and adhesives . It improves adhesion on various substrates and can be used to create coatings with specific properties, such as hydrophobicity or increased durability.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
dimethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F14O2Si/c1-31-33(32-2,13-9(21)5(17)3(15(25,26)27)6(18)10(13)22)14-11(23)7(19)4(16(28,29)30)8(20)12(14)24/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUKVYROOQRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
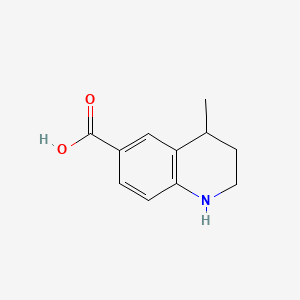
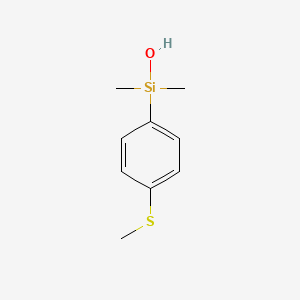
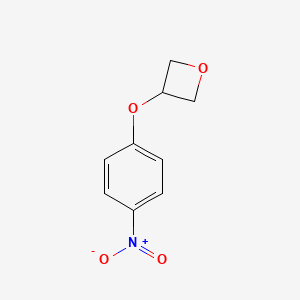
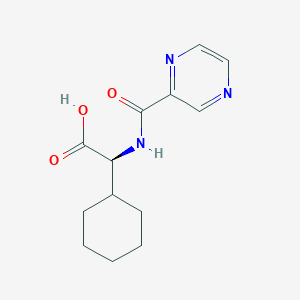
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
